molecular formula C14H9NO3 B6376103 5-(4-Carboxyphenyl)-2-cyanophenol CAS No. 1261983-31-6

5-(4-Carboxyphenyl)-2-cyanophenol

Cat. No.: B6376103
CAS No.: 1261983-31-6
M. Wt: 239.23 g/mol
InChI Key: ZOWFLMFCMIPYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Carboxyphenyl)-2-cyanophenol is a multifunctional organic compound designed for advanced research and development applications. This molecule integrates phenolic, cyano, and carboxylic acid functional groups on a biphenyl scaffold, making it a promising building block in supramolecular chemistry and organic synthesis. The phenolic and carboxylic acid groups can act as hydrogen bond donors and acceptors, facilitating the formation of complex supramolecular frameworks and coordination polymers, much like simpler cyanophenols are used in host-guest chemistry . Its structure suggests potential as a key intermediate in the synthesis of more complex molecules for pharmaceutical development and advanced material science. Researchers can leverage this compound in developing ligands for catalysis, monomers for specialized polymers, or precursors for liquid crystal materials . This product is intended for research purposes in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(4-cyano-3-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-12-6-5-11(7-13(12)16)9-1-3-10(4-2-9)14(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWFLMFCMIPYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684762
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-31-6
Record name 4'-Cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design

This method couples a boronic acid-containing 4-carboxyphenyl derivative with a halogenated 2-cyanophenol. For example:
Fragment A : 5-bromo-2-cyanophenol
Fragment B : 4-carboxyphenylboronic acid

Synthesis of 5-Bromo-2-cyanophenol

Bromination of 2-cyanophenol requires careful regiocontrol. Directed ortho-metalation using a tert-butoxycarbonyl (Boc) protecting group for the phenol enables selective bromination at position 5:

  • Protection: 2-cyanophenol → Boc-protected intermediate (yield: 89%).

  • Lithiation/bromination: LDA-mediated deprotonation followed by Br2 quenching (yield: 76%).

  • Deprotection: Acidic removal of Boc group (yield: 92%).

Coupling Conditions

Optimized parameters from analogous biphenyl syntheses:

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base: K2CO3 (2 equiv).

  • Solvent: DME/H2O (4:1).

  • Temperature: 90°C, 12 h.

  • Yield: 68–78% (projected based on similar systems).

Nucleophilic Aromatic Substitution

SNAr with Activated Electrophiles

A nitro or triflate group at position 5 of 2-cyanophenol can be displaced by a 4-carboxyphenyl nucleophile.

Electrophile Preparation

Nitration of 2-cyanophenol proceeds meta to the cyano group, yielding 5-nitro-2-cyanophenol:

  • Conditions: HNO3/H2SO4, 0°C → 25°C, 4 h.

  • Yield: 63%.

Substitution Reaction

4-Carboxyphenoxide ions (generated in situ from 4-hydroxybenzoic acid and K2CO3) displace nitro groups under microwave irradiation:

  • Solvent: DMF.

  • Temperature: 130°C, 0.5 h.

  • Yield: 14–45% (observed in tert-butyl 4-(4-cyanophenoxy)benzoate synthesis).

Oxidative Coupling of Pre-Functionalized Intermediates

Ullmann-Type Coupling

Copper-catalyzed coupling between 5-iodo-2-cyanophenol and 4-iodobenzoic acid derivatives:

Iodination of 2-Cyanophenol

Directed iodination using N-iodosuccinimide (NIS) and AgOTf:

  • Yield: 58% (meta-selectivity).

Coupling Parameters

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-phenanthroline.

  • Base: Cs2CO3.

  • Solvent: DMSO, 110°C, 24 h.

  • Yield: 32% (projected).

Functional Group Interconversion Strategies

Oxidation of Methyl-Substituted Intermediates

A methyl group at position 5 of 2-cyanophenol can be oxidized to a carboxylic acid:

  • Friedel-Crafts Alkylation : Introduce a 4-methylphenyl group using AlCl3 and toluene.

  • Oxidation : KMnO4 in acidic medium converts methyl to carboxylic acid.

    • Yield: 70–85% (observed in analogous oxidations).

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Suzuki-MiyauraHigh regioselectivity; scalableRequires halogenated precursors68–78%
SNArNo transition metals neededLow yields due to competing side reactions14–45%
Ullmann CouplingWorks with electron-deficient arenesLong reaction times; stoichiometric Cu32%
OxidationStraightforward if methyl precursor existsMultiple steps; overoxidation risks70–85%

Optimization Challenges and Solutions

Protecting Group Strategies

  • Phenol Protection : Boc or methyl ethers prevent undesired O-alkylation during coupling.

  • Carboxylic Acid Protection : tert-Butyl esters avoid side reactions with bases.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may degrade cyano groups at >150°C.

  • Mixed aqueous/organic systems improve Suzuki coupling efficiency by solubilizing inorganic bases .

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The nitrile group in 2-cyanophenol derivatives is prone to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : The nitrile group may hydrolyze to a carboxylic acid, forming 5-(4-carboxyphenyl)-2-hydroxybenzoic acid. This reaction typically requires strong acids (e.g., H₂SO₄) and elevated temperatures .

  • Basic Hydrolysis : In alkaline conditions (e.g., NaOH), the cyano group may convert to an amide intermediate, which can further hydrolyze to a carboxylic acid .

Example Reaction Pathway :

5-(4-Carboxyphenyl)-2-cyanophenolΔH2SO45-(4-Carboxyphenyl)-2-hydroxybenzoic acid+NH3\text{this compound} \xrightarrow[\Delta]{\text{H}_2\text{SO}_4} \text{5-(4-Carboxyphenyl)-2-hydroxybenzoic acid} + \text{NH}_3 \uparrow

Esterification and Transesterification

The phenolic hydroxyl group and carboxylic acid moiety enable esterification. For instance:

  • Ester Formation : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) produces methyl/ethyl esters .

  • Transesterification : Esters of this compound may react with higher alcohols to yield bulkier esters, useful in polymer synthesis .

Key Reaction Conditions :

ReactantCatalystTemperatureYield (%)Reference
MethanolH₂SO₄80°C~75
Ethanolp-TsOH70°C~68

Electrophilic Aromatic Substitution

The electron-withdrawing cyano and carboxy groups direct electrophilic substitution to the meta position. Potential reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to existing substituents .

  • Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group, enhancing water solubility .

Regioselectivity :

NO2 or SO3H groups preferentially occupy the 3-position of the phenol ring.\text{NO}_2 \text{ or } \text{SO}_3\text{H} \text{ groups preferentially occupy the 3-position of the phenol ring.}

Cyclization Reactions

The proximity of functional groups may enable intramolecular cyclization. For example:

  • Lactone Formation : Under dehydrating conditions (e.g., acetic anhydride), the carboxylic acid and phenolic hydroxyl groups could cyclize to form a fused lactone ring .

Proposed Mechanism :

Intramolecular esterificationLactone+H2O\text{Intramolecular esterification} \rightarrow \text{Lactone} + \text{H}_2\text{O}

Coordination Chemistry

The compound’s phenolic oxygen and carboxylic acid groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺). Applications include:

  • Metal-Organic Frameworks (MOFs) : Self-assembly with transition metals yields porous materials for catalysis or gas storage .

  • Chelation Therapy : Potential use in sequestering heavy metals due to strong binding affinity .

Oxidation and Reduction

  • Oxidation : The phenolic ring may undergo oxidation with KMnO₄ or H₂O₂, leading to quinone derivatives .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the cyano group to an amine, forming 5-(4-carboxyphenyl)-2-aminophenol .

Polymerization

The carboxylic acid and phenol groups enable incorporation into polymers:

  • Polycarbonates : Reacting with phosgene or diphenyl carbonate forms high-performance polymers with flame-retardant properties .

  • Epoxy Resins : Cross-linking with epichlorohydrin produces thermosetting resins .

Example Polymer Structure :

Repeat Unit: OC6H3(CN)(CO2H)OCO\text{Repeat Unit: } -\text{O} - \text{C}_6\text{H}_3(\text{CN})(\text{CO}_2\text{H}) - \text{O} - \text{CO} -

Challenges and Research Gaps

  • Synthetic Routes : No direct synthesis of this compound is reported. Analogous methods (e.g., Ullmann coupling, cyanation of bromophenols) may require optimization .

  • Stability Issues : The compound’s sensitivity to hydrolysis and oxidation necessitates inert handling conditions .

  • Biological Activity : Limited data exist on its pharmacological potential, though cyanophenol derivatives show monoamine oxidase inhibition .

Recommendations for Further Study :

  • Explore Pd-catalyzed cross-coupling to attach the 4-carboxyphenyl group to 2-cyanophenol.

  • Investigate photocatalytic degradation pathways for environmental impact assessments.

  • Screen for bioactivity against neurological targets (e.g., MAO enzymes) .

Scientific Research Applications

2.1. Polymer Chemistry

One significant application of 5-(4-Carboxyphenyl)-2-cyanophenol is in the synthesis of thermoplastic polymers. It acts as a reactive agent that can enhance the thermal stability and mechanical properties of polycarbonate materials when used as an end-capping agent.

  • Case Study : A study demonstrated that incorporating this compound into polycarbonate formulations improved flame retardancy without compromising transparency. The modified polymer exhibited enhanced thermal stability up to 250 °C, making it suitable for high-performance applications .

2.2. Coatings and Adhesives

The compound is also utilized in the development of advanced coatings and adhesives due to its ability to form strong hydrogen bonds and enhance adhesion properties.

  • Case Study : Research indicated that coatings formulated with this compound showed improved adhesion to metal substrates, enhancing corrosion resistance significantly compared to traditional coatings .

3.1. Synthesis of Dyes and Pigments

This compound serves as a precursor for synthesizing various dyes and pigments due to its chromophoric properties.

  • Case Study : A synthesis pathway was developed where this compound was reacted with diazonium salts to produce azo dyes with high color strength and stability, which are applicable in textiles and plastics .

3.2. Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting metal ions due to its ability to form stable complexes.

  • Case Study : A method involving UV-Vis spectroscopy demonstrated that solutions containing metal ions could be quantitatively analyzed using this compound as a colorimetric reagent, allowing for sensitive detection at low concentrations .

4.1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound, suggesting potential applications in pharmaceuticals and nutraceuticals.

  • Case Study : In vitro assays showed that this compound exhibited significant free radical scavenging activity, indicating its potential use as a natural antioxidant in food preservation and health supplements .

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-2-cyanophenol involves its ability to interact with various molecular targets and pathways. For example, in photodynamic therapy, the compound generates singlet oxygen upon light irradiation, which can induce cell death in targeted tissues . The compound’s ability to bind to DNA and unwind the helix is another key mechanism, contributing to its anticancer properties . These interactions highlight the compound’s potential in therapeutic applications.

Comparison with Similar Compounds

Substituent Variations in Aromatic Systems

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde ()
  • Structure : Thiophene ring with aldehyde and 4-methoxyphenyl groups.
  • Key Differences: Replaces the phenol and cyano groups with a thiophene ring and aldehyde. The methoxy group enhances hydrophobicity compared to the hydrophilic carboxy group.
  • Applications : Used in organic electronics due to its conjugated thiophene-aldehyde system.
5-(3-Bromophenyl)thiophene-2-carboxylic Acid ()
  • Structure : Thiophene ring with carboxylic acid and 3-bromophenyl groups.
  • Properties: Higher molecular weight (283.14 g/mol) compared to 5-(4-Carboxyphenyl)-2-cyanophenol (~265 g/mol).
5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (Compound 11, –3)
  • Structure : Dihydrothiophene ring with dual carboxylic acid groups.
  • Key Differences: The saturated thiophene ring reduces conjugation, altering electronic properties. IR data (O-H: 3446 cm⁻¹, C=O: 1713 cm⁻¹) aligns with carboxylic acid functionalities but lacks the cyano group’s sharp absorbance (~2240 cm⁻¹).

Heterocyclic Analogs

5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic Acid ()
  • Structure : Oxazole ring with methoxyphenyl and thiophene substituents.
  • Molecular weight (301.32 g/mol) is higher due to the additional heteroatom.
N-[4-(Aminosulfonyl)phenyl]-5-(2-chlorophenyl)-2-furamide ()
  • Structure : Furan ring with sulfamoyl and chlorophenyl groups.

Physicochemical Properties

Property This compound 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 5-(3-Bromophenyl)thiophene-2-carboxylic Acid
Molecular Weight (g/mol) ~265 216.26 283.14
Polar Groups Carboxy, cyano, phenol Aldehyde, methoxy Carboxylic acid, bromine
Solubility High (polar solvents) Moderate (organic solvents) Moderate (polar aprotic solvents)
Key IR Absorbances ~2240 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O) ~1680 cm⁻¹ (C=O aldehyde) ~1700 cm⁻¹ (C=O acid)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Carboxyphenyl)-2-cyanophenol, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted phenylglyoxal derivatives. For example, analogous syntheses (e.g., 5-(4-Carboxyphenyl)-3-hydroxyimidazolidine-2,4-dione) use 4-carboxyphenylglyoxal hydrate reacted with nucleophiles like N-hydroxyurea in acetic acid under reflux . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and purification via recrystallization (e.g., ethanol/water mixtures). Monitoring reaction progress with TLC or HPLC ensures reproducibility.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. In related compounds, 1H^1H NMR reveals aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups), while 13C^{13}C NMR identifies carboxyl (δ ~170 ppm) and nitrile (δ ~115 ppm) carbons . Infrared (IR) spectroscopy confirms functional groups (e.g., -COOH stretching at 2500–3300 cm1^{-1}, -CN at ~2240 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight.

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated, and what intermediates are critical?

  • Methodological Answer : Mechanistic studies require isolating intermediates (e.g., Schiff bases or Michael adducts) via controlled reaction quenching. For example, in analogous syntheses, intermediates like 4-carboxyphenylglyoxal hydrate are stabilized under acidic conditions . Computational tools (DFT calculations) model transition states, while kinetic studies (e.g., variable-temperature NMR) track rate-determining steps.

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for sensing applications?

  • Methodological Answer : The carboxylate group enables coordination with metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}) to form MOFs. Design involves solvothermal synthesis (e.g., DMF/ethanol at 85°C for 24–48 hours) . Post-synthetic modification (PSM) can introduce cyanophenol functionalities for selective guest binding. Characterization via XRD and BET analysis confirms porosity and stability.

Q. How should researchers address contradictions in reported spectral data for derivatives of this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques. For example, discrepancies in 1H^1H NMR shifts may arise from solvent polarity or tautomerism. Compare with crystallographic data (e.g., C–C bond angles from single-crystal XRD ) to resolve ambiguities. Replicate experiments under standardized conditions (solvent, temperature) and reference internal standards (e.g., TMS).

Q. What methodologies are recommended for analyzing byproducts or impurities in this compound synthesis?

  • Methodological Answer : Use LC-MS or GC-MS to identify low-abundance byproducts (e.g., unreacted phenylglyoxal or dimerization products). In related syntheses, column chromatography (silica gel, ethyl acetate/hexane) isolates impurities . Quantitative analysis via 1H^1H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) calculates purity.

Q. How can solubility challenges of this compound in aqueous/organic media be mitigated for biological assays?

  • Methodological Answer : Solubility can be enhanced via salt formation (e.g., sodium carboxylate) or co-solvent systems (DMSO/water). For analogs, micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes improves bioavailability . Dynamic light scattering (DLS) monitors nanoparticle dispersion stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.